molecular formula C19H17Cl4NO3 B8735701 2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-71-4

2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid

Cat. No. B8735701
CAS RN: 52830-71-4
M. Wt: 449.1 g/mol
InChI Key: NCXVXMAFSITODE-UHFFFAOYSA-N
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Patent
US04096176

Procedure details

In a manner similar to that of part B of Example 1 condensation of 2-(2-methyl-4-(diethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid (22.4 g.) and N,N,N',N'-tetramethyl-m-phenylenediamine (8.20 g.) in contact with acetic anhydride (75 g.) and recrystallization of the resulting product from toluene afforded 3-(2,4-bis(dimethylamino)phenyl)-3-(2-methyl-4-(diethylamino)phenyl)-4,5,6,7-tetrachlorophthalide (I: X = (CH3)2N, Y2 = CH3, Y4 = (CH3CH2)2N, Z4 = Z5 = Z6 = Z7 = Cl) (m.p. 236°-238° C.; after slurrying in acetone, 237°-239° C.).

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:22]=[C:21]([N:23]([CH2:26][CH3:27])[CH2:24][CH3:25])[CH:20]=[CH:19][C:3]=1[C:4]([C:6]1[C:14]([Cl:15])=[C:13]([Cl:16])[C:12]([Cl:17])=[C:11]([Cl:18])[C:7]=1[C:8](O)=[O:9])=[O:5].[CH3:28][N:29]([CH3:39])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([N:36]([CH3:38])[CH3:37])[CH:31]=1>>[CH3:37][N:36]([CH3:38])[C:32]1[CH:31]=[C:30]([N:29]([CH3:39])[CH3:28])[CH:35]=[CH:34][C:33]=1[C:4]1([C:3]2[CH:19]=[CH:20][C:21]([N:23]([CH2:24][CH3:25])[CH2:26][CH3:27])=[CH:22][C:2]=2[CH3:1])[C:6]2[C:7](=[C:11]([Cl:18])[C:12]([Cl:17])=[C:13]([Cl:16])[C:14]=2[Cl:15])[C:8](=[O:9])[O:5]1

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C(=O)O)C(=C(C(=C2Cl)Cl)Cl)Cl)C=CC(=C1)N(CC)CC
Name
Quantity
8.2 g
Type
reactant
Smiles
CN(C1=CC(=CC=C1)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with acetic anhydride (75 g.) and recrystallization of the resulting product from toluene

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(C=CC(=C1)N(C)C)C1(OC(=O)C2=C(C(=C(C(=C12)Cl)Cl)Cl)Cl)C1=C(C=C(C=C1)N(CC)CC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.